molecular formula C27H23ClF4N4O3S B1675155 Losulazine hydrochloride CAS No. 81435-67-8

Losulazine hydrochloride

Cat. No.: B1675155
CAS No.: 81435-67-8
M. Wt: 595.0 g/mol
InChI Key: MGOGSSZOPFFXLA-UHFFFAOYSA-N
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Description

Losulazine hydrochloride: is a peripheral sympathetic antihypertensive compound that can be taken orally. It is known for its ability to cause modest, transient depletion of dopamine and norepinephrine in brain regions protected by the blood-brain barrier . This compound is primarily used in the treatment of hypertension and has shown promising results in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of losulazine hydrochloride involves several steps:

  • The reaction of 4-chloro-7-(trifluoromethyl)quinoline with 4-aminobenzoic acid in ethanol-HCl to produce 4-(4-carboxyphenylamino)-7-(trifluoromethyl)quinoline.
  • Conversion of this intermediate to its acyl chloride by treatment with thionyl chloride (SOCl2).
  • Reaction of the acyl chloride with piperazine to yield 1-[4-[7-(trifluoromethyl)quinolin-4-ylamino]benzoyl]piperazine.
  • Final acylation with 4-fluorobenzenesulfonyl chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Losulazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Losulazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Losulazine hydrochloride exerts its effects by depleting dopamine and norepinephrine in brain regions protected by the blood-brain barrier. This depletion leads to a reduction in sympathetic nervous system activity, resulting in lowered blood pressure. The compound targets specific molecular pathways involved in neurotransmitter synthesis and release .

Properties

CAS No.

81435-67-8

Molecular Formula

C27H23ClF4N4O3S

Molecular Weight

595.0 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone;hydrochloride

InChI

InChI=1S/C27H22F4N4O3S.ClH/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25;/h1-12,17H,13-16H2,(H,32,33);1H

InChI Key

MGOGSSZOPFFXLA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F.Cl

Appearance

Solid powder

Key on ui other cas no.

81435-67-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Losulazine hydrochloride;  Losulazine HCl;  Losulazine monohydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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